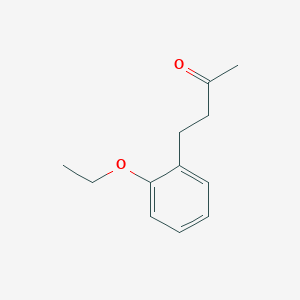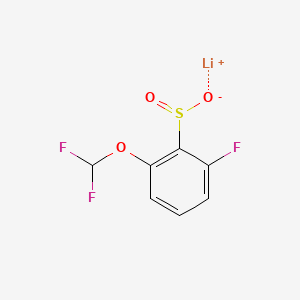
1-Bromo-4-butoxy-2,2-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-butoxy-2,2-dimethylbutane is an organic compound with the molecular formula C10H21BrO. It is a halogenated ether, characterized by the presence of a bromine atom and a butoxy group attached to a dimethylbutane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-butoxy-2,2-dimethylbutane can be synthesized through the reaction of 4-butoxy-2,2-dimethylbutanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction typically occurs under reflux conditions, where the alcohol is converted to the corresponding bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-butoxy-2,2-dimethylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide ions (RO-).
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, or ethers.
Elimination Reactions: The major products are alkenes, specifically 2,2-dimethyl-1-butene.
Aplicaciones Científicas De Investigación
1-Bromo-4-butoxy-2,2-dimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, particularly in the development of novel drug candidates.
Industry: It serves as a precursor in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-butoxy-2,2-dimethylbutane in chemical reactions involves the formation of a transition state where the bromine atom is displaced by a nucleophile or eliminated to form a double bond. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Bromo-2,2-dimethylbutane: Shares a similar structure but lacks the butoxy group.
4-Bromo-2,2-dimethylbutane: Similar but with the bromine atom in a different position.
1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane: Contains a tert-butoxy group instead of a butoxy group.
Propiedades
Fórmula molecular |
C10H21BrO |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
1-bromo-4-butoxy-2,2-dimethylbutane |
InChI |
InChI=1S/C10H21BrO/c1-4-5-7-12-8-6-10(2,3)9-11/h4-9H2,1-3H3 |
Clave InChI |
ZOAAESWDNWUPLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCC(C)(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13581589.png)



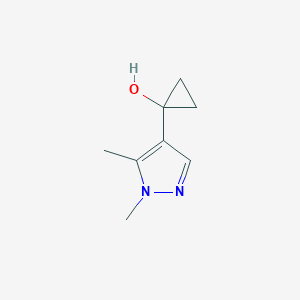
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)
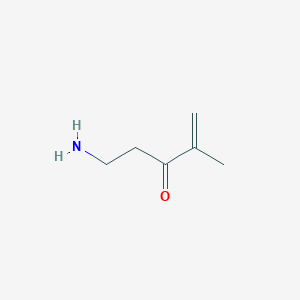
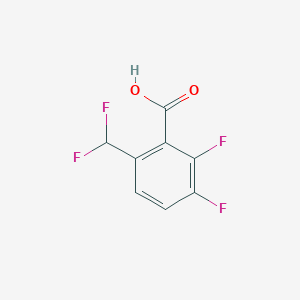
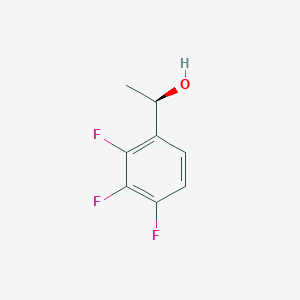
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
